(R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13826574
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | (4R)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C16H16N2O/c1-2-6-13(7-3-1)10-15-12-19-16(18-15)11-14-8-4-5-9-17-14/h1-9,15H,10-12H2/t15-/m1/s1 |
| Standard InChI Key | WBCZOFONBRUOCR-OAHLLOKOSA-N |
| Isomeric SMILES | C1[C@H](N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3 |
| SMILES | C1C(N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3 |
| Canonical SMILES | C1C(N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
(R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (IUPAC name: (4R)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole) possesses a molecular formula of and a molecular weight of 252.31 g/mol. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, serves as the structural core. Substitutions at the 2- and 4-positions introduce a pyridin-2-ylmethyl group and a benzyl moiety, respectively, conferring both electronic and steric diversity (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | (4R)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
| CAS Number | Not publicly disclosed |
| Stereochemistry | (R)-configuration at C4 |
The (R)-stereochemistry at the 4-position critically influences the compound’s three-dimensional conformation, enabling enantioselective interactions in catalytic systems. The benzyl group enhances lipophilicity, while the pyridine moiety introduces potential coordination sites for metal ions, a feature exploited in ligand design .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the oxazole protons (δ 3.5–4.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and pyridinyl protons (δ 8.0–8.6 ppm). High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 252.31, consistent with the molecular formula.
Synthesis and Process Optimization
Retrosynthetic Strategy
The synthesis of (R)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole employs a convergent approach, leveraging commercially available (R)-tert-leucinol and picolinic acid derivatives . Key steps include:
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Amidation: Coupling picolinic acid with (R)-tert-leucinol to form a secondary amide intermediate.
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Cyclization: Intramolecular ring closure to construct the oxazole core.
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Functionalization: Introduction of the pyridin-2-ylmethyl group via alkylation or cross-coupling.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidation | Picolinic acid, (R)-tert-leucinol, DCC, DMAP | 92% |
| Cyclization | Thionyl chloride, DCM, 0°C to RT | 85% |
| Purification | Silica gel chromatography (hexanes/acetone) | 95% |
The use of thionyl chloride for cyclization avoids decomposition issues observed with mesylate or tosylate intermediates . Neutral silica gel chromatography proves essential for isolating the final product without degradation .
Scalability and Practical Considerations
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Temperature control: Strict maintenance of 0°C during amidation prevents racemization.
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Solvent selection: Dichloromethane (DCM) optimizes cyclization efficiency while minimizing side reactions.
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Purification: Gradient elution with hexanes/acetone (4:1 to 3:2) resolves closely related impurities.
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Pathways
The oxazole ring undergoes electrophilic substitution at the 5-position, while the pyridine nitrogen participates in coordination chemistry. Key reactions include:
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Substitution: Halogenation at the oxazole 5-position using bromosuccinimide (NBS) .
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Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids catalyzed by Pd(PPh) .
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Reduction: Hydrogenation of the oxazole ring to a tetrahydrooxazole derivative using .
Biological and Catalytic Applications
Asymmetric Catalysis
Although direct reports of this specific compound’s catalytic activity remain limited, structural analogs like (S)-t-BuPyOx demonstrate exceptional performance in enantioselective cyclopropanations . The pyridine nitrogen likely coordinates to transition metals (e.g., Cu, Rh), while the oxazole’s steric bulk induces chirality transfer .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Oxazole Derivatives
The benzyl group in (R)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole provides greater steric hindrance than tert-butyl or phenyl analogs, potentially enhancing enantioselectivity in catalytic systems .
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